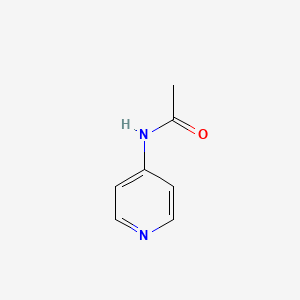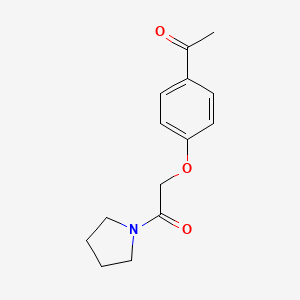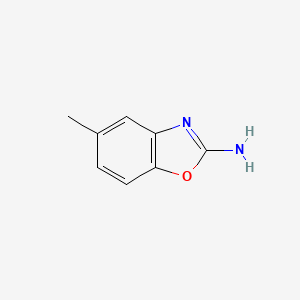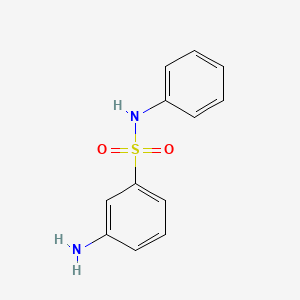
4-Acetamidopyridine
概要
説明
4-Acetamidopyridine is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Gastric Emptying Effect
4-Aminopyridine (4-AP), a potassium-channel blocker, has been studied for its effects on gastric emptying in patients with chronic spinal cord injury (SCI). A study by Grijalva et al. (2007) found that treatment with 4-AP significantly delayed stomach emptying in SCI patients. This delay in gastric emptying was not correlated with the level or ASIA score of the injury (Grijalva et al., 2007).
Antiamnesic Activity
4-Aminopyridine derivatives have been synthesized and evaluated for their antiamnesic activity, particularly in the context of Alzheimer's disease treatment. Andreani et al. (2000) discovered that these derivatives showed potent antiamnesic activity in comparison with piracetam, suggesting their potential in enhancing acetylcholine levels and memory functions (Andreani et al., 2000).
Neuromuscular Stimulation in Chick Embryos
A study by Heywood et al. (2005) explored the effects of 4-AP induced neuromuscular stimulation on skeletal muscle formation and development in embryonic chicks. They found that 4-AP treatment resulted in a significant effect on skeletal muscle characteristics, leg bone length, and overall body mass (Heywood et al., 2005).
Synthesis and Evaluation of Derivatives for Cognitive Enhancement
Sinha and Shrivastava (2012) synthesized and evaluated Schiff bases of 4-AP for their potential cognition-enhancing, antiamnesic, and anticholinesterase activities. These compounds were found to facilitate learning and significantly reverse scopolamine-induced amnesia, suggesting their relevance in cognitive disorders (Sinha & Shrivastava, 2012).
A3 Adenosine Receptor Binding
Azuaje et al. (2017) reported on a family of 2-acetamidopyridines as potent and selective A3 adenosine receptor (AR) antagonists, providing a simpler chemical scaffold compared to previous series. This discovery represents a step forward in identifying novel hA3AR antagonists through efficient synthetic methodologies (Azuaje et al., 2017).
Transdermal Delivery in Nerve Injury Recovery
Clark et al. (2019) demonstrated that transdermal 4-AP (TD-4-AP) could improve functional recovery after traumatic peripheral nerve injury in mice. Chronic TD-4-AP treatment was associated with fewer degenerating axons and thicker myelin sheaths, suggesting its potential applicability for nerve injury recovery (Clark et al., 2019).
作用機序
Target of Action
It is known that 4-acetamidopyridine is used in the synthesis of various organic compounds and has been involved in the formation of cu (ii) complexes . These complexes have been studied for their potential biological efficiency against breast cancer cells .
Mode of Action
In the context of its use in the synthesis of cu (ii) complexes, it is known that these complexes interact with their targets through a variety of mechanisms, including oxidative pathways .
Biochemical Pathways
It is known that the compound plays a role in various organic synthesis reactions .
Result of Action
It is known that the cu (ii) complexes synthesized using this compound have shown promising results against breast cancer cells in in vitro screenings .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Acetamidopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with copper ions, which can influence the activity of copper-dependent enzymes . These interactions are crucial for understanding the compound’s role in biological systems. The nature of these interactions often involves coordination bonds between the nitrogen atoms in this compound and the metal ions, leading to changes in the enzyme’s conformation and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has demonstrated cytotoxic effects, potentially through the disruption of cellular signaling pathways . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell growth and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, this compound has been shown to inhibit certain copper-dependent enzymes by binding to the active site and preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For example, in rodent models, low doses of this compound have been associated with mild alterations in metabolic pathways, whereas high doses have led to significant toxicity and organ damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, it can be metabolized by liver enzymes into different metabolites, which can then participate in further biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production. The subcellular localization of this compound is crucial for understanding its specific roles and functions in different cellular contexts.
特性
IUPAC Name |
N-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)9-7-2-4-8-5-3-7/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJAWQUBRNHZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200258 | |
| Record name | Acetamide, N-4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5221-42-1 | |
| Record name | N-4-Pyridinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5221-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-pyridin-4-ylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about how 4-Acetamidopyridine interacts with metal ions?
A1: The research by [] focuses on the synthesis and characterization of coordination compounds formed between this compound and transition metal ions like Cu(II), Ni(II), and Co(II). While the exact interaction mechanisms aren't elaborated upon in the abstract, the study highlights the compound's ability to act as a ligand. This suggests that this compound likely interacts with the metal ions by donating electrons from its nitrogen atoms, forming coordinate covalent bonds and creating stable complexes. Further research would be needed to elucidate the specific binding modes, geometries, and stability constants of these complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)










